6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide

Vue d'ensemble

Description

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide is a derivative of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is primarily used in research related to pain and inflammation due to its structural similarity to etoricoxib, which is known for its anti-inflammatory and analgesic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide typically involves the following steps:

Starting Material: The synthesis begins with etoricoxib as the starting material.

Demethylation: The first step involves the demethylation of etoricoxib to produce 6’-Desmethyl etoricoxib.

Methylation: The next step is the methylation of the hydroxyl group to form 6’-methylhydroxy etoricoxib.

Oxidation: Finally, the N1 position is oxidized to form 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl and N1’-oxide positions.

Reduction: Reduction reactions can convert the N1’-oxide back to its original amine form.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions.

Major Products

Oxidation: Further oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction typically yields the original amine compound.

Substitution: Substitution reactions can produce various halogenated derivatives.

Applications De Recherche Scientifique

Pain Management

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide exhibits significant analgesic properties, making it a candidate for treating various pain conditions, including:

- Osteoarthritis

- Rheumatoid arthritis

- Acute postoperative pain

Clinical studies have shown that this compound can effectively reduce pain levels and improve patient outcomes in these conditions by inhibiting COX-2 activity, thus reducing inflammation and pain signaling pathways .

Anti-inflammatory Effects

As a COX-2 inhibitor, this compound demonstrates anti-inflammatory effects that can be beneficial in managing inflammatory diseases. Research indicates that it may help alleviate symptoms associated with:

- Ankylosing spondylitis

- Gouty arthritis

The compound's ability to selectively inhibit COX-2 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

Cardiovascular Applications

Emerging studies suggest that derivatives of etoricoxib, including this compound, may have potential applications in cardiovascular health. The inhibition of neprilysin (NEP) has been linked to improved outcomes in heart failure and hypertension management . This compound's unique metabolic profile could provide advantages in treating these conditions.

Case Study 1: Efficacy in Osteoarthritis

A double-blind clinical trial assessed the efficacy of this compound in patients with osteoarthritis. Results indicated a significant reduction in visual analog scale (VAS) scores for pain compared to placebo, with a number-needed-to-treat (NNT) of 2.0 for achieving at least a 30% reduction in pain levels .

Case Study 2: Safety Profile Assessment

A post-marketing surveillance study evaluated the safety profile of the compound. While generally well-tolerated, rare cases of severe skin reactions such as Stevens-Johnson syndrome were reported, necessitating further investigation into the long-term safety of this COX-2 inhibitor .

Pharmacokinetic Studies

Research involving this compound has expanded to pharmacokinetic studies that explore its interactions with other drugs. Understanding these interactions is crucial for predicting therapeutic outcomes and minimizing adverse effects when co-administered with other medications .

Drug Development

The compound serves as a valuable tool in drug development processes, particularly for evaluating new chemical entities against established benchmarks like etoricoxib. Its unique properties allow researchers to assess efficacy and safety profiles effectively .

Mécanisme D'action

The mechanism of action of 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation and pain relief. The molecular targets include the COX-2 enzyme and the pathways involved in prostaglandin synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Etoricoxib: The parent compound, known for its COX-2 inhibitory activity.

Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.

Uniqueness

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other COX-2 inhibitors. These modifications can potentially lead to differences in efficacy, safety, and metabolic stability .

Activité Biologique

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide, a derivative of etoricoxib, is a compound of interest due to its potential biological activity, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Etoricoxib is known for its selective inhibition of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

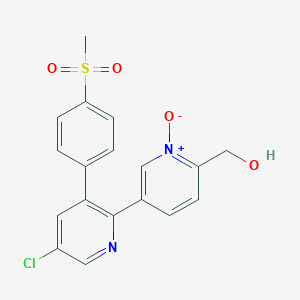

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 570394-08-0

This compound features modifications that may influence its interaction with biological targets compared to its parent compound, etoricoxib.

Pharmacological Classification

This compound falls under the category of selective COX-2 inhibitors. Its pharmacological properties are significant in the context of pain management and anti-inflammatory therapies.

COX-2 Inhibition

Like etoricoxib, this compound primarily exerts its effects through selective inhibition of COX-2. This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, this compound reduces the synthesis of these pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions .

Comparative Analysis with Etoricoxib

| Compound | COX Inhibition | Anti-inflammatory Activity | Gastrointestinal Safety |

|---|---|---|---|

| Etoricoxib | Selective COX-2 | High | Lower than traditional NSAIDs |

| This compound | Selective COX-2 | Potentially similar | Expected lower risk |

The modifications in this compound may enhance or alter its pharmacokinetic profile compared to etoricoxib.

Anti-inflammatory Effects

Research indicates that compounds like this compound maintain significant anti-inflammatory properties through their action on COX-2. Studies have shown that selective COX-2 inhibitors can effectively reduce inflammation in various models, including rheumatoid arthritis and osteoarthritis .

Case Studies

- Efficacy in Rheumatoid Arthritis : A randomized controlled trial comparing etoricoxib with diclofenac demonstrated that patients receiving etoricoxib experienced comparable pain relief with fewer gastrointestinal side effects. This suggests that derivatives like this compound could offer similar benefits .

- Gastrointestinal Tolerability : In studies focusing on gastrointestinal tolerability, it was found that selective COX-2 inhibitors resulted in significantly fewer adverse gastrointestinal events compared to non-selective NSAIDs. This is particularly relevant for patients with a history of gastrointestinal issues .

Absorption and Metabolism

The pharmacokinetics of this compound are expected to be influenced by its structural modifications. The compound's absorption profile may differ from etoricoxib, potentially affecting its bioavailability and therapeutic efficacy.

Elimination Pathways

Understanding the metabolic pathways for elimination is crucial for predicting drug interactions and side effects. Like other NSAIDs, it is likely metabolized primarily through hepatic pathways involving cytochrome P450 enzymes .

Propriétés

IUPAC Name |

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]-1-oxidopyridin-1-ium-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4S/c1-26(24,25)16-6-3-12(4-7-16)17-8-14(19)9-20-18(17)13-2-5-15(11-22)21(23)10-13/h2-10,22H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTJTMIIIMAQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=C[N+](=C(C=C3)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570394-08-0 | |

| Record name | 6'-Methylhydroxy etoricoxib N1'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570394080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-METHYLHYDROXY ETORICOXIB N1'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QB9XID3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.